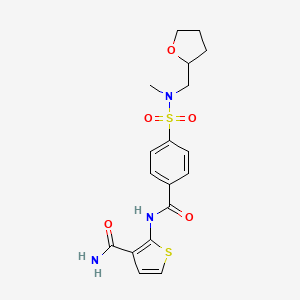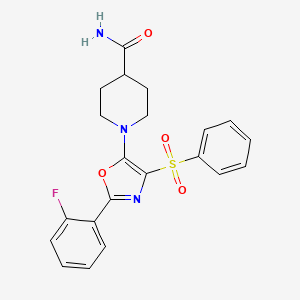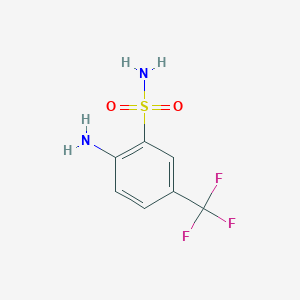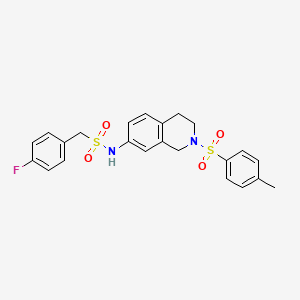![molecular formula C21H20FN3O2 B2392317 4-(4-fluorophenyl)-1-methyl-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 853631-96-6](/img/structure/B2392317.png)
4-(4-fluorophenyl)-1-methyl-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorophenyl)-1-methyl-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C21H20FN3O2 and its molecular weight is 365.408. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorophenyl)-1-methyl-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-1-methyl-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Investigation
Research has explored the structural aspects of similar compounds, focusing on their crystal structures and intermolecular interactions. For example, the structural investigation of 4-arylhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-diones, which are structurally related, has revealed the formation of centrosymmetric dimers via intermolecular N-H···O hydrogen bonds, with the saturated ring adopting a slightly distorted sofa conformation. These findings contribute to our understanding of the molecular arrangements and potential reactivity of such compounds (Wolska & Herold, 2000).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of the core structure have been investigated for their potential therapeutic uses. For instance, compounds with the pyrrolo[3,4-d]pyrimidine scaffold have been identified as inhibitors of human neutrophil elastase, suggesting their utility in treating diseases or conditions involving HNE activity. Such compounds have shown promise in assays for inhibitory activity, pointing towards potential applications in therapeutic interventions for inflammatory conditions (Annotated Patent Selections, 2009).
Supramolecular Chemistry
The dihydropyrimidine-2,4-(1H,3H)-dione functionality, a key feature of the molecule , has been incorporated into novel crown-containing hydrogen-bonded supramolecular assemblies. This research highlights the molecule's utility in forming complex structures that could have implications for materials science and nanotechnology. The ability to form hydrogen-bonded networks underscores the potential of such compounds in designing new materials with specific properties (Fonari et al., 2004).
Organic Electronics
The chemical structure of interest also finds applications in the field of organic electronics, where derivatives have been utilized as components in organic solar cells. These applications leverage the optical and electronic properties of the compounds, demonstrating their relevance in developing new materials for energy conversion and storage. The impressive open-circuit voltages achieved with non-fullerene electron acceptors based on similar molecular frameworks illustrate the potential of these compounds in photovoltaic applications (Gupta et al., 2017).
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-1-methyl-6-(2-phenylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-24-17-13-25(12-11-14-5-3-2-4-6-14)20(26)18(17)19(23-21(24)27)15-7-9-16(22)10-8-15/h2-10,19H,11-13H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHESQNAKIMFFSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)F)C(=O)N(C2)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-1-methyl-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzo[d]isoxazol-3-yl)-N-(3-(2-phenylthiazol-4-yl)phenyl)acetamide](/img/structure/B2392235.png)
![Methyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2392236.png)
![(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate](/img/structure/B2392237.png)
![5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2392240.png)

![N-(3,4-dimethoxyphenyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2392244.png)
![1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392247.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2392248.png)

![1'-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2392253.png)

![Tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2392255.png)
![1-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}piperidine-4-carboxylic acid](/img/structure/B2392256.png)